![molecular formula C22H24N4O2 B5972071 2-(4-benzyl-1-piperazinyl)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B5972071.png)
2-(4-benzyl-1-piperazinyl)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone
Übersicht
Beschreibung
2-(4-benzyl-1-piperazinyl)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PNU-22394 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-(4-benzyl-1-piperazinyl)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone is not fully understood. However, it has been found to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions contribute to its antipsychotic effects and potential use in the treatment of anxiety and depression.
Biochemical and Physiological Effects:
2-(4-benzyl-1-piperazinyl)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone has been found to have several biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which contributes to its antipsychotic effects. It has also been found to increase the release of serotonin, which contributes to its potential use in the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-benzyl-1-piperazinyl)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone in lab experiments is its potent antipsychotic effects. This makes it a useful tool for studying the mechanisms of schizophrenia and potential treatments for this disorder. However, one limitation of using this compound is its potential side effects, which can affect the results of lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-benzyl-1-piperazinyl)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone. One direction is to further study its mechanism of action and potential therapeutic applications. Another direction is to study the potential side effects of this compound and develop strategies to mitigate these effects. Additionally, the development of new synthesis methods and analogs of this compound may lead to the discovery of more potent and effective antipsychotic drugs.
Synthesemethoden
The synthesis method of 2-(4-benzyl-1-piperazinyl)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone involves the reaction of 4-methoxyphenylacetonitrile with benzylamine in the presence of sodium hydride. The resulting product is then reacted with 2-chloro-6-(4-methoxyphenyl)pyrimidine to obtain the final product. This synthesis method has been optimized to obtain high yields of the compound.
Wissenschaftliche Forschungsanwendungen
2-(4-benzyl-1-piperazinyl)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. This compound has been found to have potent antipsychotic effects and has been studied as a potential treatment for schizophrenia. It has also been studied for its potential use in the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-(4-methoxyphenyl)-1H-pyrimidin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-28-19-9-7-18(8-10-19)20-15-21(27)24-22(23-20)26-13-11-25(12-14-26)16-17-5-3-2-4-6-17/h2-10,15H,11-14,16H2,1H3,(H,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKMKLALVCQIOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3CCN(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325618 | |
Record name | 2-(4-benzylpiperazin-1-yl)-4-(4-methoxyphenyl)-1H-pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199476 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Benzylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4-ol | |
CAS RN |
878977-30-1 | |
Record name | 2-(4-benzylpiperazin-1-yl)-4-(4-methoxyphenyl)-1H-pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.